molecular formula C14H13Cl2N3O B213846 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide

Cat. No. B213846
M. Wt: 310.2 g/mol
InChI Key: UBVUQAFORGPHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacterial and fungal cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide in lab experiments is its potential for use in the development of new antibiotics, antifungal drugs, and cancer treatments. However, there are also limitations to its use. For example, the compound may have toxicity issues and may not be effective against all types of bacteria, fungi, or cancer cells.

Future Directions

There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide. One direction is to further study its mechanism of action and how it interacts with bacterial, fungal, and cancer cells. Another direction is to study its potential use in the treatment of inflammatory diseases and other conditions. Additionally, further research is needed to determine the toxicity and safety of this compound for use in humans.

Synthesis Methods

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide involves the reaction of 3,4-dichlorobenzyl hydrazine and cyclopropanecarbonyl chloride in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the final product. The purity of the product can be improved through various purification techniques.

properties

Product Name

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide

Molecular Formula

C14H13Cl2N3O

Molecular Weight

310.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H13Cl2N3O/c15-12-4-1-9(5-13(12)16)7-19-8-11(6-17-19)18-14(20)10-2-3-10/h1,4-6,8,10H,2-3,7H2,(H,18,20)

InChI Key

UBVUQAFORGPHMO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CC1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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